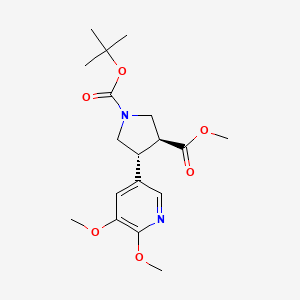
(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate
Übersicht
Beschreibung
(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C18H26N2O6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(trans-Racemic) 1-tert-butyl 3-methyl 4-(5,6-DI-methoxypyridin-3-YL)pyrrolidine-1,3-dicarboxylate is a complex organic compound with significant potential in various biological applications. Its structure includes a pyrrolidine core substituted with a tert-butyl group and a dimethoxypyridine moiety, suggesting possible interactions with biological targets relevant to pharmacology and medicinal chemistry.
- Molecular Formula : C18H26N2O6
- Molecular Weight : 366.4 g/mol
- CAS Number : 1217698-80-0
- Purity : Typically ≥95%
Biological Activity
The biological activity of this compound can be categorized based on its pharmacological properties and potential therapeutic applications.
Research indicates that this compound may exhibit activity through multiple mechanisms:
- Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism or neurotransmitter synthesis.
- Receptor Modulation : The presence of the pyridine ring suggests possible interactions with neurotransmitter receptors, which could influence signaling pathways in the central nervous system.
In Vitro Studies
Several studies have explored the biological effects of this compound:
- Cell Proliferation Assays : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer's disease.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Results : The compound demonstrated IC50 values in the low micromolar range, suggesting significant cytotoxicity.
- : Further investigation into its mechanism could lead to the development of new anticancer therapies.
-
Neuroprotection Study :
- Objective : To assess neuroprotective effects in models of oxidative stress.
- Results : The compound reduced markers of oxidative damage and improved cell viability.
- : This suggests potential for therapeutic use in neurodegenerative diseases.
Data Table
| Study Type | Target Cells | IC50 (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | Breast Cancer Cells | 5.2 | Significant reduction in cell viability |
| Neuroprotection | Neuronal Cells | N/A | Reduced oxidative stress markers |
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-12(13(10-20)16(21)25-6)11-7-14(23-4)15(24-5)19-8-11/h7-8,12-13H,9-10H2,1-6H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJACAOCQSCIC-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















